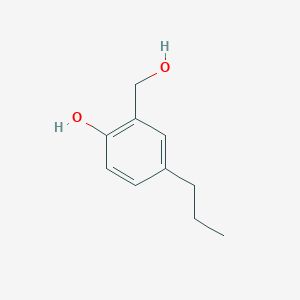
2-(Hydroxymethyl)-4-propylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Bioremediation and Environmental Detoxification
The bioremediation potential of certain enzymes, such as laccase from Fusarium incarnatum, has been explored for detoxifying environmental pollutants like Bisphenol A (BPA). BPA, structurally related to 2-(Hydroxymethyl)-4-propylphenol, poses significant environmental risks due to its endocrine-disrupting properties. Research demonstrates that laccase can effectively degrade BPA in non-aqueous media, such as reverse micelles systems, by improving the solubility of hydrophobic phenols, thus enhancing their biodegradability. This method showcases a promising approach to mitigate the impact of phenolic environmental pollutants through enzymatic degradation (Chhaya & Gupte, 2013).
Antioxidant Activity and Medicinal Chemistry
Certain derivatives of phenolic compounds, including those structurally similar to 2-(Hydroxymethyl)-4-propylphenol, have been identified for their potential antioxidant properties. For example, thiazolidinone derivatives have been studied for their ability to inhibit calcium overload and exhibit antioxidant activity. These compounds highlight the importance of phenolic hydroxyl groups in conferring antioxidant properties, which may contribute to their application in therapeutic contexts, such as protecting against oxidative stress-related diseases (Kato et al., 1999).
Polyphenol-Containing Nanoparticles for Therapeutic Delivery
Research into polyphenol-containing nanoparticles has revealed their potential for bioimaging, therapeutic delivery, and other biomedical applications. The antioxidation property and anticancer activity of polyphenols, due to their phenolic hydroxyl groups, make them suitable for preparing multifunctional nanoassemblies. These nanoparticles can serve as vehicles for drug delivery, highlighting the versatile applications of phenolic compounds in medicine and healthcare (Guo et al., 2021).
Environmental Fate and Degradation
The environmental fate of Bisphenol A and its structural analogs, which share core characteristics with 2-(Hydroxymethyl)-4-propylphenol, has been a subject of extensive study. These compounds, due to their widespread use in industrial applications, have raised concerns over their persistence and impact on ecosystems. Understanding the mechanisms through which these compounds degrade or persist in various environmental settings is crucial for assessing and mitigating their ecological and health impacts (Im & Löffler, 2016).
Mecanismo De Acción
Target of Action
The primary target of 2-(Hydroxymethyl)-4-propylphenol is the enzyme Serine Hydroxymethyltransferase 2 (SHMT2) . SHMT2 is a key enzyme in serine metabolism, catalyzing the reversible transition from serine to glycine, thus promoting the production of one-carbon units that are indispensable for cell growth and regulation of the redox and epigenetic states of cells .
Biochemical Pathways
The action of 2-(Hydroxymethyl)-4-propylphenol on SHMT2 would primarily affect the serine and glycine metabolic pathways . By modulating the activity of SHMT2, the compound could influence the production of one-carbon units, which are crucial for various biochemical processes including nucleotide synthesis and methylation reactions .
Pharmacokinetics
Similar compounds have been shown to have good oral bioavailability and minimal metabolism, suggesting that 2-(hydroxymethyl)-4-propylphenol could have similar properties .
Result of Action
The molecular and cellular effects of 2-(Hydroxymethyl)-4-propylphenol’s action would likely be related to its impact on serine and glycine metabolism. By influencing the activity of SHMT2, the compound could potentially affect cell growth and the redox state of cells .
Propiedades
IUPAC Name |
2-(hydroxymethyl)-4-propylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-2-3-8-4-5-10(12)9(6-8)7-11/h4-6,11-12H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUAJVXWMYIKLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)-4-propylphenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

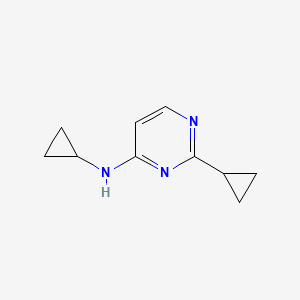
![2,7-Dimethyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B2857476.png)
![N-(3-fluoro-4-methoxybenzyl)-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2857479.png)
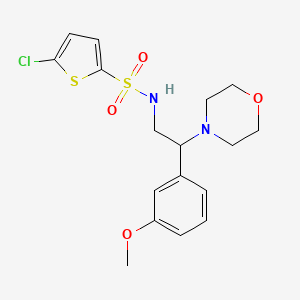

![4-{2-[1-(2,2-dimethylpropanoyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2857486.png)
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-5-carboxamide](/img/structure/B2857487.png)
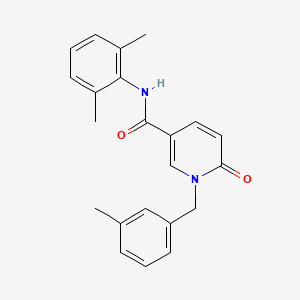
![N-(1-cyanoethyl)-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetamide](/img/structure/B2857491.png)
![N-[2-[(8-Methoxy-3,4-dihydro-2H-chromen-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2857493.png)


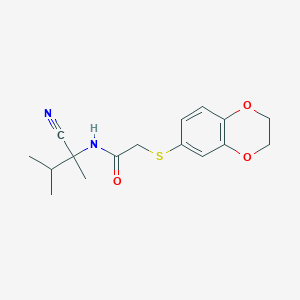
![Methyl (2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B2857498.png)